molecular formula C16H24O2Si B15064412 2-{Phenyl[(trimethylsilyl)oxy]methyl}cyclohexan-1-one CAS No. 62572-35-4

2-{Phenyl[(trimethylsilyl)oxy]methyl}cyclohexan-1-one

Cat. No.: B15064412
CAS No.: 62572-35-4
M. Wt: 276.44 g/mol
InChI Key: SAELUKJTROTCFT-UHFFFAOYSA-N
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Description

2-{Phenyl[(trimethylsilyl)oxy]methyl}cyclohexan-1-one is a cyclohexanone derivative featuring a phenyl group substituted with a trimethylsilyloxy (TMSO) moiety at the 2-position of the cyclohexanone ring. This compound is structurally characterized by the presence of a silyl-protected hydroxyl group, which enhances its stability under acidic or basic conditions compared to unprotected analogs. The trimethylsilyl (TMS) group serves as a protective group for the hydroxyl functionality, enabling selective reactivity in synthetic pathways such as nucleophilic additions or Mannich reactions .

Properties

IUPAC Name

2-[phenyl(trimethylsilyloxy)methyl]cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O2Si/c1-19(2,3)18-16(13-9-5-4-6-10-13)14-11-7-8-12-15(14)17/h4-6,9-10,14,16H,7-8,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAELUKJTROTCFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC(C1CCCCC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80504036
Record name 2-{Phenyl[(trimethylsilyl)oxy]methyl}cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62572-35-4
Record name 2-{Phenyl[(trimethylsilyl)oxy]methyl}cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Phenyl[(trimethylsilyl)oxy]methyl}cyclohexan-1-one typically involves the reaction of cyclohexanone with phenyl(trimethylsilyl)methanol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid or base catalyst to facilitate the formation of the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{Phenyl[(trimethylsilyl)oxy]methyl}cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trimethylsilyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used to replace the trimethylsilyloxy group.

Major Products Formed

    Oxidation: Formation of phenylcyclohexanone or phenylcyclohexanoic acid.

    Reduction: Formation of phenylcyclohexanol.

    Substitution: Formation of various substituted cyclohexanones depending on the nucleophile used.

Scientific Research Applications

2-{Phenyl[(trimethylsilyl)oxy]methyl}cyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{Phenyl[(trimethylsilyl)oxy]methyl}cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its trimethylsilyloxy group can enhance the stability and reactivity of the molecule, facilitating its participation in different chemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences and similarities between 2-{Phenyl[(trimethylsilyl)oxy]methyl}cyclohexan-1-one and analogous compounds:

Compound Name Key Substituents Functional Groups Stability/Reactivity Notes
This compound Phenyl-TMSO-methyl at C2 Ketone, silyl ether High stability due to TMS protection
2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexan-1-one 3-Methoxyphenyl, ethylamino at C2 Ketone, amine, methoxy Prone to oxidation; basic conditions may deprotect
(2R)-4-Methyl-2-((S)(phenylamino)(p-tolyl)methyl)cyclohexan-1-one p-Tolyl, phenylamino at C2 Ketone, amine Mannich base; sensitive to hydrolysis
2-[(2-Fluorophenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexenyl)methyl]-3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one 2-Fluorophenyl, multiple hydroxy groups Enone, hydroxy, fluorophenyl Polar; potential for tautomerism

Physicochemical Properties

  • Molecular Formula: While direct data for the target compound is unavailable, structural analogs suggest a formula approximating C₁₆H₂₂O₂Si (based on cyclohexanone core + TMSO-phenyl-methyl substituent). Comparatively, 1-methyl-1-phenylcyclohexane (C₁₃H₁₈) and 1-phenylethan-1-ol (C₈H₁₀O) illustrate the impact of substituents on molecular weight and polarity .
  • Polarity and Solubility: The TMSO group increases hydrophobicity compared to hydroxyl or amino-substituted analogs, enhancing solubility in nonpolar solvents . Fluorophenyl derivatives (e.g., ) exhibit higher polarity due to electronegative fluorine and hydroxy groups .

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